
2-溴-5-氟苄氯
描述
2-Bromo-5-fluorobenzyl chloride is an organic compound that belongs to the class of organic compounds known as n-benzylbenzamides . It is an important pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluorobenzyl chloride involves the reaction of 2-chloro-5-fluorotoluene with N-bromosuccinimide .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-fluorobenzyl chloride is C7H5BrClF . Unfortunately, the exact molecular structure could not be retrieved from the available sources.Chemical Reactions Analysis
2-Bromo-5-fluorobenzyl chloride can react with alcohols to form alkyl halides . The reaction is acid-catalyzed and the order of reactivity of the alcohols is 3° > 2° > 1° methyl .Physical and Chemical Properties Analysis
2-Bromo-5-fluorobenzyl chloride is a white to almost white solid . It has a melting point of 33 °C and a boiling point of 96 °C at 4 mmHg . The refractive index is 1.59 .科学研究应用
药物化合物的合成
- 血栓素受体拮抗剂:用于合成血栓素受体拮抗剂,这在治疗心血管疾病中至关重要 (D. C. W. 和 C. Mason,1998)。
- 帕司格雷中间体:涉及 2-溴-5-氟苄氯的改进合成方法有助于生产帕司格雷中间体,这是一种抗血小板药物 (郑敏,2013)。
- HIV 整合酶抑制剂:它用于合成 HIV 整合酶抑制剂的关键中间体,展示了其在抗病毒药物开发中的作用 (K. Izumi 等,2007)。
分子和化学研究
- 邻位锂化研究:对带有氯或溴取代基的氟代芳烃(包括 2-溴-5-氟苄氯)的去质子化研究提供了对化学反应机制的见解 (F. Mongin & M. Schlosser,1996)。
- 卤代硼化研究:它参与了芳基硼酸的卤代硼化研究,有助于我们了解这种化学转化 (Ronald H. Szumigala 等,2004)。
晶体学和材料科学
- 晶体结构分析:涉及含有 2-溴-5-氟苄氯的配合物的合成和晶体结构分析的研究有助于理解这些化合物的分子结构 (X. Jing & S. Img,2003)。
光谱学和动力学研究
- 射流光谱:使用射流光谱对苄基衍生物(包括 2-溴-5-氟苄氯)进行的研究有助于理解这些自由基的激发态动力学 (M. Fukushima & K. Obi,1990)。
作用机制
Mode of Action
- 2-Bromo-5-fluorobenzyl chloride can undergo free radical bromination reactions. When treated with N-bromosuccinimide (NBS), it generates a succinimidyl radical (S·) that abstracts a hydrogen atom from the benzylic position, forming succinimide (SH). The overall reaction is as follows
安全和危害
生化分析
Biochemical Properties
2-Bromo-5-fluorobenzyl chloride plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. It interacts with enzymes, proteins, and other biomolecules through its reactive benzylic chloride group. This group can undergo nucleophilic substitution, where nucleophiles such as thiols, amines, or hydroxyl groups attack the carbon atom bonded to the chlorine, leading to the formation of new covalent bonds. This reactivity makes 2-Bromo-5-fluorobenzyl chloride a useful tool in modifying biomolecules for research purposes .
Cellular Effects
2-Bromo-5-fluorobenzyl chloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can alter the activity of these biomolecules, impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the regulation of cellular processes .
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-fluorobenzyl chloride involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. The compound can also affect gene expression by modifying transcription factors or other regulatory proteins. These changes at the molecular level can have downstream effects on cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluorobenzyl chloride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive nucleophiles. Long-term studies have shown that the compound can have lasting effects on cellular function, with some modifications persisting even after the compound has degraded .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-fluorobenzyl chloride in animal models vary with different dosages. At low doses, the compound can selectively modify specific biomolecules without causing significant toxicity. At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical or physiological effect .
Metabolic Pathways
2-Bromo-5-fluorobenzyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze nucleophilic substitution reactions. These enzymes can include cytochrome P450s, which are involved in the metabolism of many xenobiotics. The compound can also affect metabolic flux by modifying key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-fluorobenzyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For example, the compound may be transported into specific cellular compartments where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of 2-Bromo-5-fluorobenzyl chloride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular environment .
属性
IUPAC Name |
1-bromo-2-(chloromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMKPLUMLVBPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655912 | |
| Record name | 1-Bromo-2-(chloromethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857276-61-0 | |
| Record name | 1-Bromo-2-(chloromethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857276-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(chloromethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(chloromethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


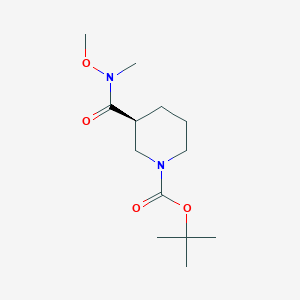
![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)
![8-Methylpyrido[2,3-b]pyrazine](/img/structure/B1438642.png)
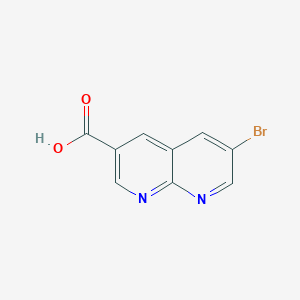

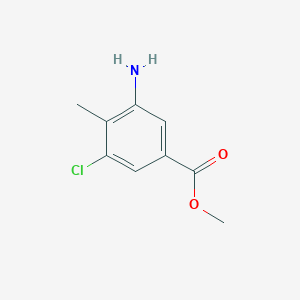
![Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1438648.png)
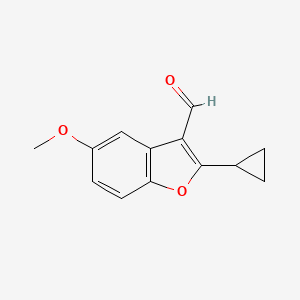
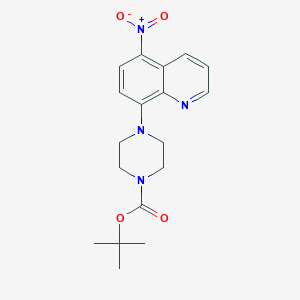
![[Ethyl(methyl)sulfamoyl]amine](/img/structure/B1438652.png)

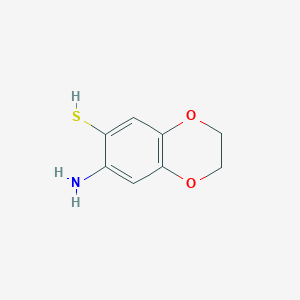
![Ethyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1438659.png)
![1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1438661.png)
